molecular formula C23H22FN3O2S B2380003 N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide CAS No. 338422-94-9

N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide

Cat. No.: B2380003
CAS No.: 338422-94-9
M. Wt: 423.51
InChI Key: NQPBBDGHWAALTK-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative with a complex structure. The core structure is a benzimidazole ring, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring . This core is substituted with various functional groups, including a 4-methylbenzyl group and a 4-fluorobenzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzimidazole core provides a rigid, planar structure, while the substituents add complexity and functionality to the molecule .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . Its empirical formula is C17H18N2, and it has a molecular weight of 250.34 .

Scientific Research Applications

Photodynamic Therapy Application

One significant application of N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide derivatives is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups. These derivatives exhibited properties valuable for Type II photodynamic therapy mechanisms, potentially applicable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

In the realm of anticancer research, several studies have highlighted the significance of benzyl-substituted N-heterocyclic carbene complexes. For instance, a study by Patil et al. (2011) investigated novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes, demonstrating significant in vitro antibacterial activity and cytotoxicity against human renal-cancer cell line Caki-1 (Patil et al., 2011). Another study by Yang et al. (2019) synthesized novel trimethoxyphenyl-derived chalcone-benzimidazolium salts, showing potent anticancer activity in vitro against various human tumor cell lines (Yang et al., 2019).

Antimicrobial Applications

In the field of antimicrobial research, compounds like fluoro-benzimidazole derivatives, including this compound, have shown promise. Çevik et al. (2017) synthesized new fluoro-benzimidazole derivatives demonstrating high inhibitory activity against various gastrointestinal pathogens (Çevik et al., 2017).

Antiviral Applications

Regarding antiviral applications, Golankiewicz et al. (1995) explored the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, including benzyl-substituted compounds, exhibiting inhibitory effects against ortho- and paramyxoviruses (Golankiewicz et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. The biological activity of benzimidazole derivatives can vary widely depending on the nature of the substituents .

Safety and Hazards

The compound is classified as a potential eye irritant (H319) and may cause long-term adverse effects in the aquatic environment (H413) . It should be handled with care, using appropriate personal protective equipment.

Properties

IUPAC Name

N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c1-15-4-6-18(7-5-15)13-27-14-25-23-21(27)12-16(2)17(3)22(23)26-30(28,29)20-10-8-19(24)9-11-20/h4-12,14,26H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPBBDGHWAALTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=C(C=C4)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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